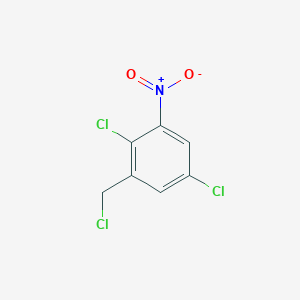
2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H4Cl3NO2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, a chloromethyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Nitration of 2,5-Dichlorotoluene: : The synthesis of 2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene can begin with the nitration of 2,5-dichlorotoluene. This reaction typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
-
Chloromethylation: : Following nitration, the chloromethylation of the nitro compound can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. This step introduces the chloromethyl group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and chlorine) on the benzene ring. Common nucleophiles include amines, thiols, and alkoxides.
-
Reduction Reactions: : The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
-
Oxidation Reactions: : The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature and pressure.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Aminated Derivatives: From reduction of the nitro group.
Carboxylated Derivatives: From oxidation of the chloromethyl group.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These derivatives can act as precursors to bioactive compounds with antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro and chlorine groups. This activation facilitates nucleophilic attack on the ring, leading to substitution reactions. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps, often involving catalytic hydrogenation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-(chloromethyl)-3-nitrobenzene
- 2,6-Dichloro-1-(chloromethyl)-3-nitrobenzene
- 2,5-Dichloro-1-(methyl)-3-nitrobenzene
Uniqueness
2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and nitro groups in the 2 and 5 positions, respectively, makes it particularly reactive towards nucleophilic substitution, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C7H4Cl3NO2 |
|---|---|
Molecular Weight |
240.5 g/mol |
IUPAC Name |
2,5-dichloro-1-(chloromethyl)-3-nitrobenzene |
InChI |
InChI=1S/C7H4Cl3NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2 |
InChI Key |
VNUVTGAKNSCATN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















